molecular formula C10H14N2O2 B13846800 Methyl 2-(4-aminoanilino)propanoate CAS No. 1311383-64-8

Methyl 2-(4-aminoanilino)propanoate

Cat. No.: B13846800
CAS No.: 1311383-64-8
M. Wt: 194.23 g/mol
InChI Key: NEBATWIVSMEUOD-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminoanilino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-(4-aminoanilino)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminoanilino)propanoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(4-aminoanilino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminoanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-aminoanilino)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-aminoanilino)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active moiety. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl propanoate: A simpler ester with similar structural features.

    Ethyl 2-(4-aminoanilino)propanoate: An ester with an ethyl group instead of a methyl group.

    Methyl 2-(4-nitroanilino)propanoate: A nitro derivative of the compound.

Uniqueness

Methyl 2-(4-aminoanilino)propanoate is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1311383-64-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(4-aminoanilino)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7(10(13)14-2)12-9-5-3-8(11)4-6-9/h3-7,12H,11H2,1-2H3

InChI Key

NEBATWIVSMEUOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC1=CC=C(C=C1)N

Origin of Product

United States

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